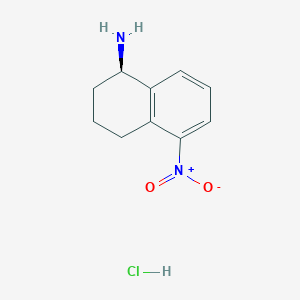

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

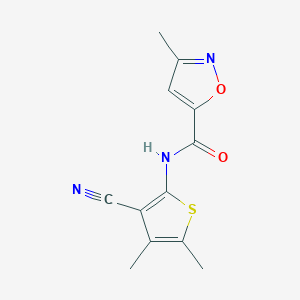

“(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride”, also known as NTNH, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 228.68 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12 (13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 . This indicates that the compound has a chiral center at the 1-position of the tetrahydronaphthalen ring, and the nitro group is attached at the 5-position . Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 228.68 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Large-Scale Stereoselective Synthesis : A study by Han et al. (2007) describes a large-scale, stereoselective process for synthesizing a closely related compound. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity.

Alternate Synthesis Routes : Research by Kim et al. (1977) presents an alternate synthesis of a similar compound, highlighting the efficiency and yield of different synthetic routes compared to previous methods.

Retinoid X Receptor-Selective Retinoids Synthesis : Faul et al. (2001) have identified the compound as a potent RXR agonist, useful in treating non-insulin-dependent diabetes mellitus. They developed convergent syntheses for related compounds, involving key steps like Friedel-Crafts alkylation and chelate-controlled addition of MeMgCl (Faul et al., 2001).

Stereoselective Reduction of Acyl Protected Derivatives : Research focusing on the stereoselective reduction of acyl-protected derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine to produce bioactive compounds has been conducted, as reported by Wei-dong (2013).

Reduction of Aromatic Nitro Compounds : Pehlivan et al. (2011) discuss a new method using 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac)3 for reducing aromatic nitro compounds to amines, a process that could be relevant for the synthesis of derivatives of the compound (Pehlivan et al., 2011).

Synthesis of 5-Hydroxytryptamine Receptor Agonists : The compound has been used as a precursor in the chemoenzymatic synthesis of 5-hydroxytryptamine receptor agonists, highlighting its potential in pharmacological applications (Orsini et al., 2002).

Cobalt(II) Porphyrin-Catalyzed C-H Amination : A study by Lyaskovskyy et al. (2011) investigates the mechanism of cobalt(II) porphyrin-catalyzed benzylic C-H bond amination using organic azides, which is relevant to the modification of compounds like tetrahydronaphthalene derivatives.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound has the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOVTXONVWABE-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)

![(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2513637.png)